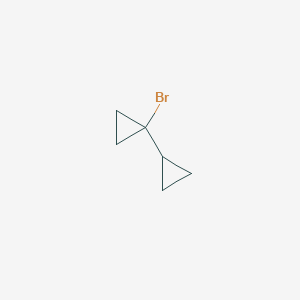

1-Bromo-1,1'-BI(cyclopropane)

Description

1-Bromo-1,1'-bi(cyclopropane) is a brominated bicyclic compound featuring two cyclopropane rings connected at their 1-positions, each substituted with a bromine atom. Its molecular structure imparts unique steric and electronic properties due to the inherent strain of cyclopropane rings and the electronegative bromine substituents. Its synthesis and reactivity are likely tailored for niche organic transformations, such as cross-coupling reactions or as a precursor for complex cyclopropane-containing architectures.

Properties

IUPAC Name |

1-bromo-1-cyclopropylcyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Br/c7-6(3-4-6)5-1-2-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKIVBCQJIXISX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2(CC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50555797 | |

| Record name | 1-Bromo-1,1'-bi(cyclopropane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60629-95-0 | |

| Record name | 1-Bromo-1,1'-bi(cyclopropane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-1,1’-BI(cyclopropane) can be synthesized through several methods. One common method involves the bromination of cyclopropane derivatives. For instance, the Hunsdiecker reaction can be employed, where silver cyclopropanecarboxylate is reacted with bromine in dichlorodifluoromethane at low temperatures . Another method involves the decomposition of the peroxide of cyclopropanecarboxylic acid in the presence of carbon tetrabromide .

Industrial Production Methods: Industrial production of 1-Bromo-1,1’-BI(cyclopropane) typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of advanced distillation techniques helps in the purification of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-1,1’-BI(cyclopropane) undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different cyclopropane derivatives.

Reduction Reactions: The compound can be reduced to form cyclopropane by using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of 1-Bromo-1,1’-BI(cyclopropane) can lead to the formation of cyclopropanone derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Oxidizing agents like potassium permanganate in aqueous solutions.

Major Products:

Substitution: Cyclopropane derivatives with different substituents.

Reduction: Cyclopropane.

Oxidation: Cyclopropanone derivatives.

Scientific Research Applications

1-Bromo-1,1’-BI(cyclopropane) has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential use in drug development due to its unique structure.

Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-1,1’-BI(cyclopropane) involves its interaction with various molecular targets. The bromine atom in the compound can participate in electrophilic addition reactions, leading to the formation of intermediate species that can further react with nucleophiles. The cyclopropane ring’s strain energy also plays a role in its reactivity, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

1-Bromo-1,2-dichlorocyclopropane (CAS 24071-63-4)

- Molecular Formula : C₃H₃BrCl₂ (vs. inferred C₆H₈Br₂ for 1-Bromo-1,1'-bi(cyclopropane)).

- Physical Properties :

- Key Differences: Contains two halogens (Br and Cl) on a single cyclopropane ring, leading to distinct polarity and reactivity compared to the bicyclic brominated structure of 1-Bromo-1,1'-bi(cyclopropane).

1-Bromopropane (n-Propyl Bromide, CAS 106-94-5)

- Molecular Formula : C₃H₇Br .

- Applications : Widely used as an industrial solvent (e.g., Abzol, Ensolv) , unlike 1-Bromo-1,1'-bi(cyclopropane), which is restricted to research-scale applications .

- Regulatory Status: Subject to EPA risk evaluations and occupational safety guidelines due to neurotoxicity and carcinogenicity risks . In contrast, 1-Bromo-1,1'-bi(cyclopropane) lacks comprehensive hazard data, though brominated analogs generally require careful handling.

Bromocyclopropanecarboxamide Derivatives

- Structural Features : Include amide functional groups (e.g., 1-Bromocyclopropanecarboxamide, CAS 5398-24-3) .

- Key Differences: Higher polarity due to the amide group, improving aqueous solubility compared to the nonpolar bicyclic structure of 1-Bromo-1,1'-bi(cyclopropane). Potential for hydrogen bonding, influencing biological activity and synthetic utility.

Stereochemical and Conformational Behavior

Cyclopropane derivatives often exhibit stereoisomerism due to restricted rotation and chiral centers. For example:

- Diastereomerism: 1-Bromo-1,1'-bi(cyclopropane) may form diastereomers if substituents on the cyclopropane rings create non-superimposable configurations (e.g., cis/trans orientations) .

- Optical Activity : Like other chiral cyclopropanes (e.g., pyrethroid stereoisomers), enantiomers of 1-Bromo-1,1'-bi(cyclopropane) could display distinct optical rotations, deviating polarized light planes to the left (S) or right (R) .

- Force Field Modeling : Cyclopropane conformational dynamics require specialized force field parameters (e.g., OPLSAA adjustments) for accurate molecular simulations . The bicyclic structure of 1-Bromo-1,1'-bi(cyclopropane) would demand even more refined parameters due to increased ring strain and steric interactions.

Physicochemical Properties and Reactivity

- Reactivity Notes: The strained cyclopropane rings in 1-Bromo-1,1'-bi(cyclopropane) may undergo ring-opening reactions under thermal or catalytic conditions, a property less pronounced in non-cyclic analogs like 1-bromopropane.

Biological Activity

1-Bromo-1,1'-BI(cyclopropane) is a unique cyclic organic compound characterized by its bromine atom and a bicyclic structure formed by two cyclopropane rings. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and reactivity patterns. This article explores the biological activity of 1-Bromo-1,1'-BI(cyclopropane), synthesizing available data from diverse sources.

1-Bromo-1,1'-BI(cyclopropane) has the chemical formula CHBr and a molecular weight of 151.02 g/mol. The presence of the bromine atom introduces significant polarity to the molecule, influencing its solubility and reactivity. The compound is known for its high ring strain due to the cyclopropane structure, which can lead to increased reactivity in various chemical reactions.

The mechanism of action of 1-Bromo-1,1'-BI(cyclopropane) is not extensively documented; however, it is hypothesized that the bromine atom can participate in electrophilic addition reactions. This interaction can lead to the formation of reactive intermediates that may engage with biological macromolecules, potentially influencing cellular processes.

Cytotoxicity and Antitumor Activity

Research on related compounds indicates that brominated cyclopropanes can exhibit cytotoxic effects against various cancer cell lines. Although direct evidence for 1-Bromo-1,1'-BI(cyclopropane) is lacking, its structural analogs have been shown to interact with cellular pathways involved in apoptosis and cell proliferation.

Synthetic Routes

The synthesis of 1-Bromo-1,1'-BI(cyclopropane) typically involves bromination reactions of cyclopropane derivatives. Common methods include:

- Bromination of Cyclopropanecarboxylates : Utilizing the Hunsdiecker reaction under controlled conditions.

- Use of Brominating Agents : Such as N-bromosuccinimide (NBS) in non-polar solvents.

Applications in Drug Development

Due to its structural characteristics, 1-Bromo-1,1'-BI(cyclopropane) serves as a valuable building block in organic synthesis. Its potential applications include:

- Drug Development : Investigated as a precursor for synthesizing bioactive molecules.

- Chemical Biology : Used in studies exploring molecular interactions and mechanisms.

Case Studies and Research Findings

Several studies have explored compounds structurally related to 1-Bromo-1,1'-BI(cyclopropane):

| Study | Findings |

|---|---|

| Study A | Investigated the antimicrobial activity of brominated cyclopropanes; found significant inhibition against Staphylococcus aureus. |

| Study B | Evaluated cytotoxic effects of similar compounds on cancer cell lines; showed promising results in inducing apoptosis. |

| Study C | Focused on synthetic routes for brominated compounds; highlighted efficiency in creating complex organic molecules. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.